An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol (CAS 720706-20-7)
An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol (CAS 720706-20-7)
Disclaimer: The following document is a comprehensive guide based on publicly available data for (4-Aminooxan-4-yl)methanol. Due to the limited amount of published research on this specific molecule, some sections, particularly concerning experimental protocols and biological applications, are based on established principles and data from structurally related compounds.
This guide is intended for researchers, scientists, and drug development professionals.
Introduction
(4-Aminooxan-4-yl)methanol, with the CAS number 720706-20-7, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both an aminomethyl and a hydroxymethyl group. This geminal substitution pattern on a saturated heterocyclic core makes it a potentially valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a recognized scaffold in numerous bioactive molecules, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an overview of the known properties, a proposed synthetic route, and the potential applications of this compound.
Physicochemical Properties
The known physicochemical properties of (4-Aminooxan-4-yl)methanol are summarized in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in peer-reviewed literature, and the presented data is primarily sourced from chemical supplier databases.
| Property | Value |
| CAS Number | 720706-20-7 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (4-Aminooxan-4-yl)methanol |
| Synonyms | (4-amino-tetrahydro-2H-pyran-4-yl)methanol, (4-Amino-tetrahydro-pyran-4-yl)-methanol |
| Boiling Point | 231 °C at 760 mmHg |
| Flash Point | 93.5 °C |
| Refractive Index | 1.474 |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Not specified (expected to be soluble in polar organic solvents and aqueous acids) |
Proposed Synthesis
A validated, step-by-step experimental protocol for the synthesis of (4-Aminooxan-4-yl)methanol is not available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar 4-substituted tetrahydropyrans. A common strategy involves the construction of a tetrahydropyran-4-one intermediate, followed by the introduction of the amino and hydroxymethyl functionalities.
Proposed Experimental Protocol:
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one
A common method for the synthesis of tetrahydro-4H-pyran-4-one is the acid-catalyzed cyclization of a suitable precursor.
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Reaction: A solution of 1,5-dichloro-3-pentanone in a suitable solvent is treated with a base to facilitate an intramolecular Williamson ether synthesis.
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Reagents and Solvents: 1,5-dichloro-3-pentanone, sodium hydroxide, water, diethyl ether.
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Procedure:
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Dissolve 1,5-dichloro-3-pentanone in a biphasic mixture of water and diethyl ether.
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Add a solution of sodium hydroxide dropwise with vigorous stirring at room temperature.
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Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydro-4H-pyran-4-one.
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Step 2: Strecker Synthesis of 4-Amino-4-cyanotetrahydropyran
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives from ketones.
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Reaction: Tetrahydro-4H-pyran-4-one is treated with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile.
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Reagents and Solvents: Tetrahydro-4H-pyran-4-one, sodium cyanide, ammonium chloride, aqueous ammonia, methanol.
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Procedure:
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To a solution of ammonium chloride and sodium cyanide in aqueous ammonia, add a solution of tetrahydro-4H-pyran-4-one in methanol.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give 4-amino-4-cyanotetrahydropyran.
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Step 3: Reduction of the Nitrile to (4-Aminooxan-4-yl)methanol
The final step involves the reduction of the nitrile group to a primary amine and the simultaneous or subsequent reduction of the ester (if formed during workup) or nitrile to the hydroxymethyl group. A strong reducing agent is required.
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Reaction: The aminonitrile is reduced to the corresponding amino alcohol.
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Reagents and Solvents: 4-Amino-4-cyanotetrahydropyran, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
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Procedure:
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
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Cool the suspension to 0 °C and add a solution of 4-amino-4-cyanotetrahydropyran in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure (4-Aminooxan-4-yl)methanol.
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Proposed synthetic workflow for (4-Aminooxan-4-yl)methanol.
Potential Applications in Drug Development
While there is no specific biological data available for (4-Aminooxan-4-yl)methanol, the tetrahydropyran scaffold is prevalent in many approved drugs and clinical candidates. The introduction of an amino and a hydroxymethyl group provides two key points for further chemical modification, making this compound a versatile building block for combinatorial chemistry and lead optimization.
Potential Therapeutic Areas:
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Oncology: The tetrahydropyran ring is a core component of several anticancer agents. The functional groups on (4-Aminooxan-4-yl)methanol could be used to attach pharmacophores that target kinases, proteases, or other cancer-related proteins.
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Infectious Diseases: Saturated heterocycles are often found in antiviral and antibacterial drugs. This scaffold could be elaborated to mimic natural substrates of viral or bacterial enzymes.
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Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the amino and hydroxyl groups, combined with the ether oxygen of the tetrahydropyran ring, may provide favorable properties for crossing the blood-brain barrier.
The geminal arrangement of the amino and hydroxymethyl groups provides a rigid stereochemical presentation of these functionalities, which can be advantageous for specific receptor or enzyme binding.
Logical relationship of (4-Aminooxan-4-yl)methanol in a drug discovery context.
Spectral Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for (4-Aminooxan-4-yl)methanol has been identified. For researchers who synthesize this compound, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the methylene protons of the tetrahydropyran ring (likely in the 1.5-4.0 ppm range), a singlet or broad singlet for the amino protons, a singlet or broad singlet for the hydroxyl proton, and a singlet for the hydroxymethyl protons.
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¹³C NMR: Signals for the four distinct carbons of the tetrahydropyran ring, and a signal for the hydroxymethyl carbon.
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IR: Characteristic stretches for N-H (amine), O-H (alcohol), and C-O (ether and alcohol) bonds.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ).
Conclusion
(4-Aminooxan-4-yl)methanol is a chemical entity with potential as a versatile building block in the synthesis of novel compounds for drug discovery. While detailed technical information and experimental data are currently scarce in the public domain, its structural features suggest that it could be a valuable starting material for creating libraries of compounds for screening in various therapeutic areas. The proposed synthetic route provides a plausible method for its preparation, which would enable further investigation into its chemical and biological properties. As with any compound with limited published data, thorough characterization and validation of its properties are essential for any research application.
